molecular formula C15H13F3N4O2 B5521351 1-phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one

1-phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one

Cat. No.: B5521351
M. Wt: 338.28 g/mol
InChI Key: NDMJUHBHLCQBOV-UHFFFAOYSA-N
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Description

1-Phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a phenyl group and a pyrazole ring bearing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Introduction of the trifluoromethyl group: This step often involves trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Coupling with piperazine: The pyrazole derivative is then coupled with a piperazine derivative under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 1-Phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine
  • 1-Phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperidin-2-one

Uniqueness: 1-Phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one is unique due to the presence of both a piperazine ring and a pyrazole ring with a trifluoromethyl group. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-phenyl-4-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)12-8-11(19-20-12)14(24)21-6-7-22(13(23)9-21)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMJUHBHLCQBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=NNC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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